molecular formula C4H3BrF6O B045433 2-(Bromomethyl)hexafluoropropan-2-ol CAS No. 503169-76-4

2-(Bromomethyl)hexafluoropropan-2-ol

Cat. No. B045433
CAS RN: 503169-76-4
M. Wt: 260.96 g/mol
InChI Key: XMGSMOCOWOKNNK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)hexafluoropropan-2-ol, also known as BMHFP, is a fluorinated alcohol that is used in a variety of scientific applications. It is a colorless liquid with a boiling point of 57 °C and a melting point of -4 °C. BMHFP is a highly polar molecule that is soluble in most organic solvents and has a low vapor pressure. It is an important reagent in organic synthesis and is used in a variety of biological and medicinal applications.

Scientific Research Applications

  • Promoting Solvolysis Reactions : The compound aids in promoting participation in solvolytic reactions, which are crucial for various chemical transformations (Ferber et al., 1980).

  • Development of Organic Polymers : It has potential use in organic fluoro-containing polymers due to its strong intermolecular hydrogen bonds and easy deprotonation (Li et al., 2015).

  • Stabilization of Photochromic Compounds : The fluoroalcohols like hexafluoropropan-2-ol stabilize the merocyanine forms of photochromic compounds, forming hydrogen bonds with the molecules (Suzuki et al., 1998).

  • Catalysis and Chemical Synthesis : A variety of chemical synthesis and rearrangement processes are facilitated by this compound under specific conditions. It is involved in making 2-oxopropyl derivatives and in synthesizing 2-bromomethyl-2,3-dihydrobenzofurans among other things (Alliot et al., 2013; Furst et al., 2020).

  • Antithrombotic and Hemolytic Activities : Derivatives of 2-(Bromomethyl)hexafluoropropan-2-ol have shown promising antithrombotic and haemolytic activities, indicating therapeutic potential (Rizwan et al., 2014).

  • Solvent for Radical Cations : Hexafluoropropan-2-ol is an ideal solvent for generating highly persistent radical cations, which are useful in various spectroscopic and chemical analyses (Eberson et al., 1995; 1997; 1996).

Safety and Hazards

The safety data sheet for 2-(Bromomethyl)hexafluoropropan-2-ol indicates that it is dangerous . It has hazard statements H226-H302+H312+H332-H314, which means it is flammable, harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage . The precautionary statements are P210-P260-P280-P310, which advise to keep away from heat/sparks/open flames/hot surfaces, avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and immediately call a POISON CENTER or doctor/physician if you feel unwell .

properties

IUPAC Name

2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF6O/c5-1-2(12,3(6,7)8)4(9,10)11/h12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGSMOCOWOKNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457681
Record name 2-(Bromomethyl)hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

503169-76-4
Record name 2-(Bromomethyl)hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)hexafluoropropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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